molecular formula C19H17BrNO2P B8445989 2,6-Dimethoxy-3-bromo-4-(diphenylphosphino)pyridine

2,6-Dimethoxy-3-bromo-4-(diphenylphosphino)pyridine

Cat. No.: B8445989
M. Wt: 402.2 g/mol
InChI Key: NYNONSMONJOUDM-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-bromo-4-(diphenylphosphino)pyridine is a useful research compound. Its molecular formula is C19H17BrNO2P and its molecular weight is 402.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H17BrNO2P

Molecular Weight

402.2 g/mol

IUPAC Name

(3-bromo-2,6-dimethoxypyridin-4-yl)-diphenylphosphane

InChI

InChI=1S/C19H17BrNO2P/c1-22-17-13-16(18(20)19(21-17)23-2)24(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

NYNONSMONJOUDM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of 4.0 mL of approximatly 2.0M LDA solution (in hexane) (7.98 mmol) was added a solution of 2,6-dimethoxyl-3-bromopyridine (3.14 g, 6.14 mmol) in 10 mL of THF at -78° C. over a period 20 minutes while the internal temperature was kept below -78° C. To the resulting red-brown suspension was added a solution of chlorodiphenylphosphine (1.20 mL, 6.75 mmol) in the 10 mL of THF at -78° C. The reaction mixture was allowed to warm to ambient temperature overnight and was poured into 20 mL water. The organic product was extracted with dichloromethane (3×20 mL). The combined extract was dried with anhydrous magnesium sulfate and was concentrated in vaccuo to give a crude product which was recrystallized in methanol to give 2.34 g of pure product (95% theoretical yield).
Name
Quantity
7.98 mmol
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
95%

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